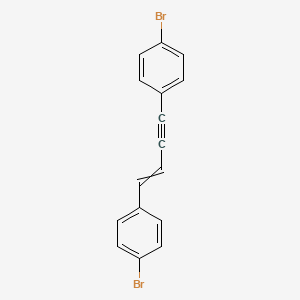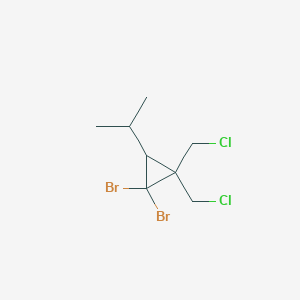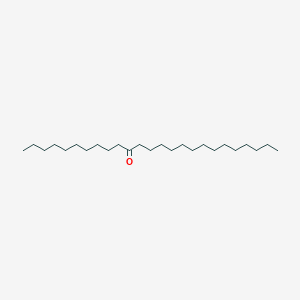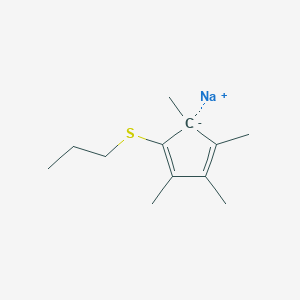![molecular formula C17H26OS B12576477 2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene CAS No. 257887-12-0](/img/structure/B12576477.png)
2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzène est un composé chimique caractérisé par sa structure unique, qui comprend un groupe ethenesulfinyl lié à un cycle benzénique substitué par trois groupes isopropyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzène implique généralement la réaction du 1,3,5-tri(propan-2-yl)benzène avec un agent ethenesulfinylant dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un catalyseur, tel qu'un acide de Lewis, pour faciliter la formation du groupe ethenesulfinyl. Les conditions réactionnelles, y compris la température et le solvant, sont optimisées pour obtenir des rendements élevés et la pureté du produit souhaité .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu pour garantir une qualité et une efficacité constantes. Le processus peut inclure des étapes de purification telles que la recristallisation ou la chromatographie pour éliminer les impuretés et obtenir le produit final sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzène subit diverses réactions chimiques, notamment :
Oxydation : Le groupe ethenesulfinyl peut être oxydé pour former des dérivés de sulfone.
Réduction : Les réactions de réduction peuvent convertir le groupe ethenesulfinyl en un thioéther.
Substitution : Le cycle benzénique peut subir des réactions de substitution électrophile aromatique, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs électrophiles comme les halogènes ou les groupes nitro peuvent être introduits en milieu acide ou basique.
Principaux produits :
Oxydation : Dérivés de sulfone.
Réduction : Dérivés de thioéther.
Substitution : Divers dérivés benzéniques substitués.
4. Applications de la recherche scientifique
2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antimicrobiens.
5. Mécanisme d'action
Le mécanisme d'action du 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzène implique son interaction avec des cibles moléculaires spécifiques. Le groupe ethenesulfinyl peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou d'autres biomolécules, entraînant des modifications de leur fonction. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets biologiques observés .
Composés similaires :
1,3,5-Triisopropylbenzène : Structure similaire mais sans le groupe ethenesulfinyl.
Unicité : La présence du groupe ethenesulfinyl dans le 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzène confère une réactivité chimique unique et une activité biologique potentielle qui le distingue des autres composés similaires. Ce groupe fonctionnel permet des interactions spécifiques avec les biomolécules, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Applications De Recherche Scientifique
2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with specific molecular targets. The ethenesulfinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
p-Cymene: A monoterpene with a similar isopropyl-substituted benzene ring but lacking the ethenesulfinyl group.
1,3,5-Triisopropylbenzene: Similar structure but without the ethenesulfinyl group.
Uniqueness: The presence of the ethenesulfinyl group in 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene imparts unique chemical reactivity and potential biological activity that distinguishes it from other similar compounds. This functional group allows for specific interactions with biomolecules, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
257887-12-0 |
|---|---|
Formule moléculaire |
C17H26OS |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
2-[(R)-ethenylsulfinyl]-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C17H26OS/c1-8-19(18)17-15(12(4)5)9-14(11(2)3)10-16(17)13(6)7/h8-13H,1H2,2-7H3/t19-/m1/s1 |
Clé InChI |
PMUKENJBRVAOTK-LJQANCHMSA-N |
SMILES isomérique |
CC(C)C1=CC(=C(C(=C1)C(C)C)[S@](=O)C=C)C(C)C |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)C=C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
![4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B12576404.png)



![4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine](/img/structure/B12576439.png)
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)


![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12576485.png)
